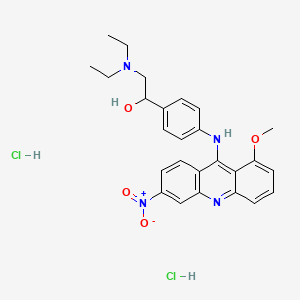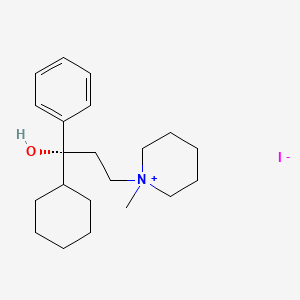![molecular formula C15H11NO2S2 B14675835 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 33704-37-9](/img/structure/B14675835.png)
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a disulfide bond and an isoindole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylbenzenethiol with isoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the disulfide bond .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Applications De Recherche Scientifique
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating biological pathways. The isoindole moiety can interact with proteins and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)disulfanylethanamine hydrochloride: Shares the disulfide bond but differs in the amine group and overall structure.
2-(4-Methylsulfonylphenyl)indole derivatives: Similar in having a methylphenyl group but differ in the core structure and functional groups.
Uniqueness
2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a disulfide bond and an isoindole moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
33704-37-9 |
|---|---|
Formule moléculaire |
C15H11NO2S2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)disulfanyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO2S2/c1-10-6-8-11(9-7-10)19-20-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
Clé InChI |
KSAFSQCUUJKKHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SSN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
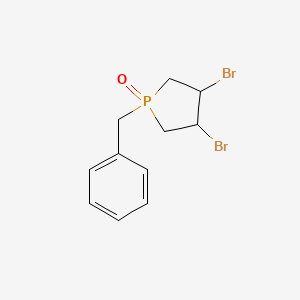
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
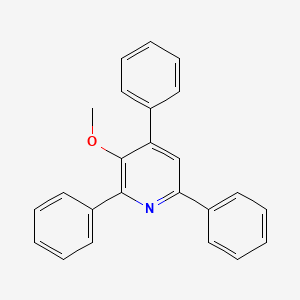
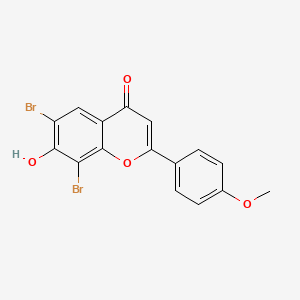

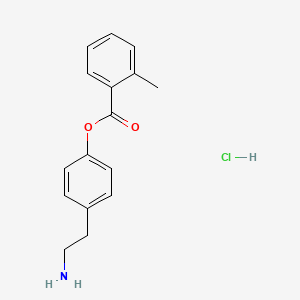
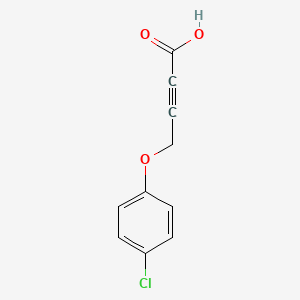

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)

